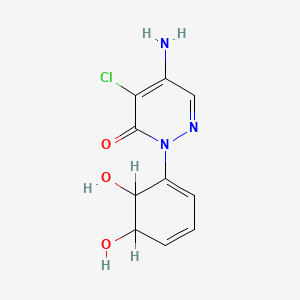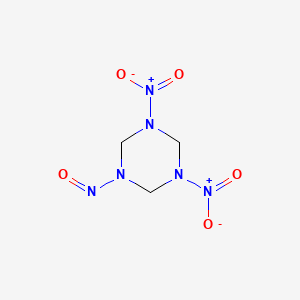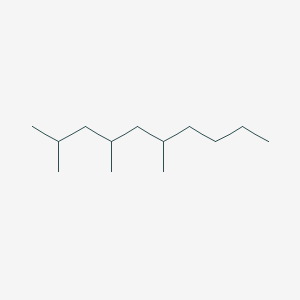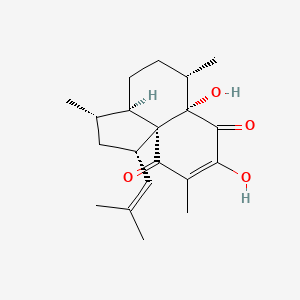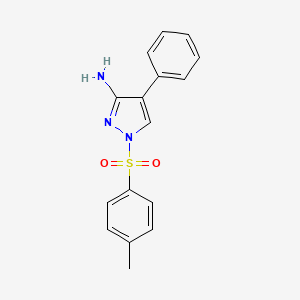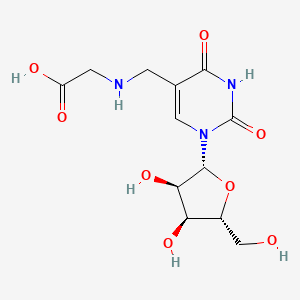
5-(Carboxymethylaminomethyl)uridine
描述
Synthesis Analysis
The synthesis of 5-(carboxymethylaminomethyl)uridine and its derivatives has been explored through various chemical pathways. One notable method involves the cyclisation of 2′-α-C-carboxymethyl-2′-deoxyuridine in acetic acid–methanol, leading to the formation of uridine 2′-C-3′-O-γ-butyrolactone, a precursor for further modifications (Lawrence et al., 1997).
Molecular Structure Analysis
The molecular structure of 5-(carboxymethylaminomethyl)uridine has been determined using various analytical techniques, including ultraviolet absorption spectra and mass spectrometry. These studies have revealed detailed insights into the nucleoside’s structure, providing a foundation for understanding its functional roles in RNA molecules (Yamada et al., 1981).
Chemical Reactions and Properties
The chemical reactivity of 5-(carboxymethylaminomethyl)uridine includes its involvement in cleavage reactions under various conditions. For example, the presence of a carboxylate function near the phosphodiester bond significantly influences the cleavage process, especially in the presence of metal ions like Zn2+ (Mikkola et al., 2000).
Physical Properties Analysis
The physical properties of 5-(carboxymethylaminomethyl)uridine, such as its proton magnetic resonance spectra, have been investigated to understand its conformational dynamics. These studies highlight how the 5-substituent impacts the nucleoside’s physical properties without significantly altering the furanose puckers or the glycosyl state compared to uridine (Lipnick & Fissekis, 1980).
Chemical Properties Analysis
The enzymatic processes involved in the biosynthesis of 5-(carboxymethylaminomethyl)uridine in tRNA have been elucidated, revealing the crucial roles of conserved cysteine residues in the GidA enzyme for the modification process. This modification is essential for correct translation by restricting codon-anticodon wobbling, showcasing the chemical intricacies underlying RNA function and stability (Osawa et al., 2009).
科学研究应用
Modification in tRNA
5-(Carboxymethylaminomethyl)uridine is notably found in the tRNA of certain organisms. For example, it has been identified in the tRNA of Bacillus subtilis, where it plays a crucial role in correct translation by restricting codon-anticodon wobbling. This modification ensures accurate protein synthesis by stabilizing the correct codon-anticodon pairing on the ribosome. The involvement of conserved enzymes like GidA and MnmE in this modification process highlights its biological significance (Osawa et al., 2009).
Role in Mitochondrial tRNA Components
In mitochondrial tRNA, modifications involving 5-(Carboxymethylaminomethyl)uridine are crucial. The paper by Leszczynska et al. (2013) discusses the synthesis of this modification in mitochondrial tRNA components, emphasizing its role in the biogenesis of mitochondrial tRNAs. This suggests a potential link to mitochondrial function and disease states related to mitochondrial tRNA mutations (Leszczynska et al., 2013).
Structural Insights
Structural studies of enzymes like GidA from Aquifex aeolicus, which are involved in the 5-(Carboxymethylaminomethyl)uridine modification in tRNA, provide crucial insights. Such studies help understand the molecular basis of tRNA recognition and the modification mechanism, contributing to our knowledge of protein synthesis and its regulation (Osawa et al., 2009).
Biochemical Modulation of 5-Fluorouracil Toxicity
While not directly related to its role in tRNA, 5-(Carboxymethylaminomethyl)uridine analogs have been studied in the context of modulating the toxicity of 5-fluorouracil in cancer treatment. This indicates potential applications in developing biochemical modulators to enhance therapeutic indices of existing drugs (van Groeningen et al., 1992).
未来方向
The study of tRNA modifications, including those involving cmnm5U, is a rapidly growing field. These modifications play critical roles in maintaining anticodon loop conformation, wobble base pairing, efficient aminoacylation, and translation speed and fidelity, as well as mediating various responses to different stress conditions . Understanding these modifications can aid genomic drug development and enhance our understanding of nucleic acid-based gene therapies .
属性
IUPAC Name |
2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O8/c16-4-6-8(19)9(20)11(23-6)15-3-5(1-13-2-7(17)18)10(21)14-12(15)22/h3,6,8-9,11,13,16,19-20H,1-2,4H2,(H,17,18)(H,14,21,22)/t6-,8-,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCNRXVDHRNJOA-PNHWDRBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988889 | |
| Record name | N-[(4-Hydroxy-2-oxo-1-pentofuranosyl-1,2-dihydropyrimidin-5-yl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((Carboxymethyl)amino)methyl)uridine | |
CAS RN |
69181-26-6 | |
| Record name | 5-Carboxymethylaminomethyluridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69181-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(((Carboxymethyl)amino)methyl)uridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069181266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(4-Hydroxy-2-oxo-1-pentofuranosyl-1,2-dihydropyrimidin-5-yl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



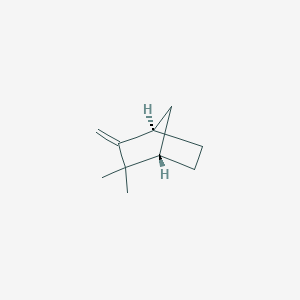
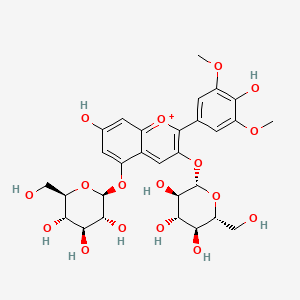
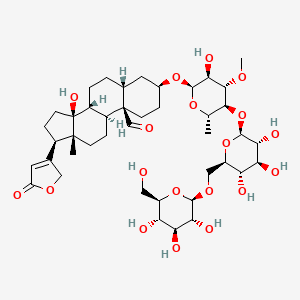
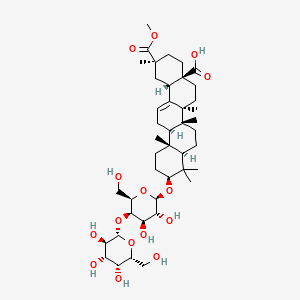
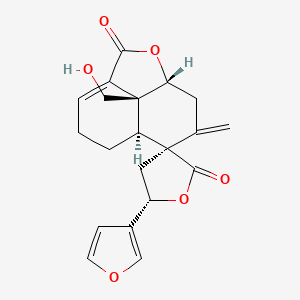
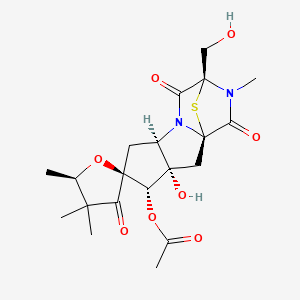
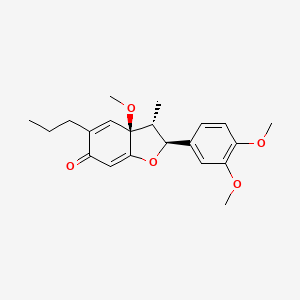
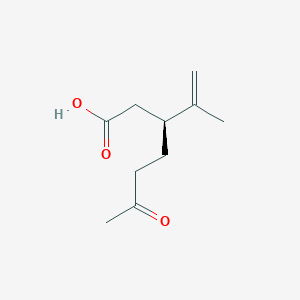
![7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1212301.png)
